

Spectroscopic Profile of 2-Bromoquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromoquinoxaline**

Cat. No.: **B1269807**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromoquinoxaline**, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific experimental spectra for **2-bromoquinoxaline** in publicly accessible databases, this guide presents data for the parent compound, quinoxaline, as a foundational reference. This is supplemented with expected spectroscopic characteristics for a bromo-substituted quinoxaline based on established principles of organic spectroscopy.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for quinoxaline. The expected shifts and patterns for **2-bromoquinoxaline** are discussed in the analysis sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of Quinoxaline

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.80	s	2H	-	H-2, H-3
8.05	dd	2H	6.4, 3.4	H-5, H-8
7.75	dd	2H	6.4, 3.4	H-6, H-7

Solvent: CDCl_3 , Reference: TMS. Data is for the parent compound quinoxaline.

Analysis for 2-Bromoquinoxaline: The introduction of a bromine atom at the 2-position will break the symmetry of the molecule. The singlet at 8.80 ppm for H-2 and H-3 in quinoxaline will be replaced by a singlet for the remaining H-3 proton, likely shifted downfield due to the electron-withdrawing effect of the adjacent bromine. The signals for the benzene ring protons (H-5, H-6, H-7, and H-8) will also experience shifts, though to a lesser extent.

^{13}C NMR Spectroscopic Data of Quinoxaline

Chemical Shift (δ) ppm	Assignment
145.2	C-2, C-3
141.2	C-4a, C-8a
129.5	C-6, C-7
129.1	C-5, C-8

Solvent: CDCl_3 , Reference: TMS. Data is for the parent compound quinoxaline.

Analysis for 2-Bromoquinoxaline: In the ^{13}C NMR spectrum of **2-bromoquinoxaline**, the carbon atom directly bonded to the bromine (C-2) is expected to show a significant downfield shift. The other carbon chemical shifts will also be affected, leading to a more complex spectrum with distinct signals for each carbon atom due to the loss of symmetry.

Infrared (IR) Spectroscopy

Characteristic IR Absorptions of Quinoxaline

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-3020	Medium	Aromatic C-H stretch
1620-1450	Medium-Strong	Aromatic C=C and C=N stretching
1200-1000	Strong	C-H in-plane bending
900-675	Strong	C-H out-of-plane bending

Sample Preparation: KBr pellet or thin film. Data is for the parent compound quinoxaline.

Analysis for **2-Bromoquinoxaline**: The IR spectrum of **2-bromoquinoxaline** is expected to be broadly similar to that of quinoxaline, showing characteristic peaks for the aromatic C-H and ring stretching vibrations. A key additional feature will be the C-Br stretching vibration, which typically appears in the fingerprint region between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass Spectrometric Data of Quinoxaline

m/z	Relative Intensity (%)	Assignment
130	100	[M] ⁺ (Molecular Ion)
103	~80	[M-HCN] ⁺
76	~97	[C ₆ H ₄] ⁺

Ionization Method: Electron Ionization (EI). Data is for the parent compound quinoxaline.

Analysis for **2-Bromoquinoxaline**: The mass spectrum of **2-bromoquinoxaline** will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This will result in two molecular ion peaks of almost equal intensity at m/z = 208 and m/z = 210. The fragmentation pattern would likely

involve the loss of a bromine radical followed by the fragmentation of the quinoxaline ring. The molecular weight of **2-bromoquinoxaline** is 209.05 g/mol .[\[1\]](#)[\[2\]](#)

Experimental Protocols

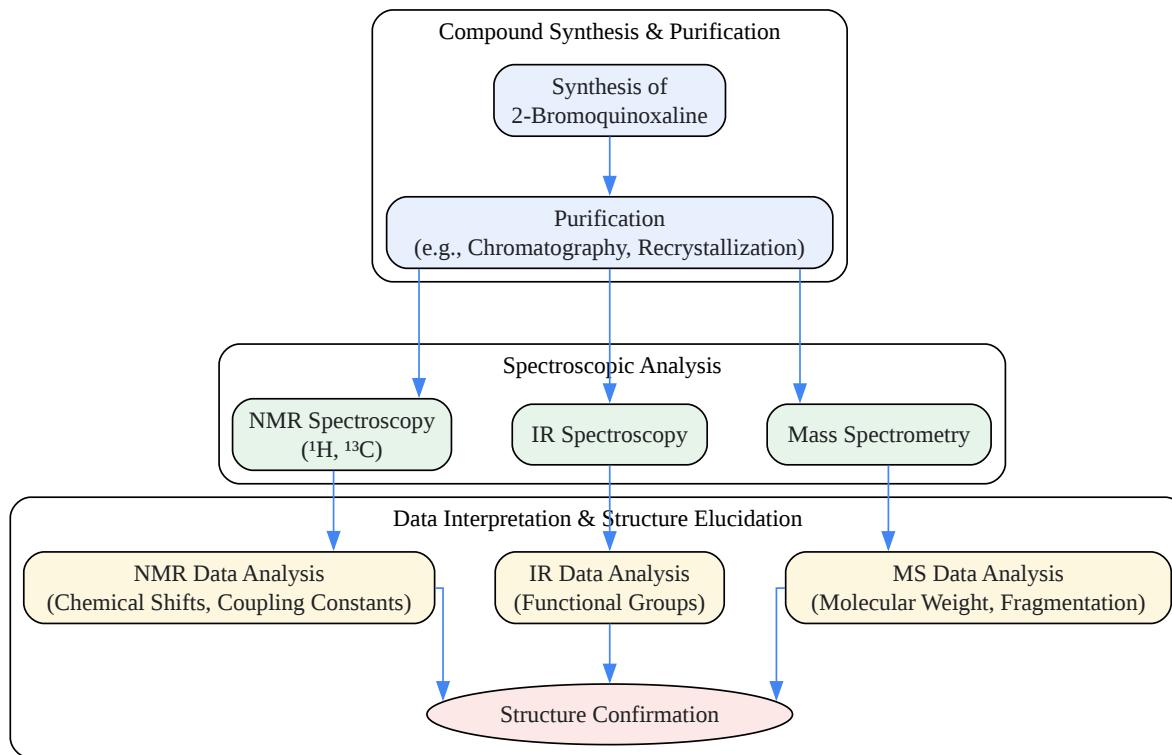
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **2-bromoquinoxaline** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.
- ^1H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - The spectral width is set to cover the aromatic region (typically 0-10 ppm).
 - A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
 - Data is processed with Fourier transformation, phasing, and baseline correction.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom.
 - A wider spectral width (e.g., 0-160 ppm) is used.
 - A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):


- Approximately 1-2 mg of **2-bromoquinoxaline** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is recorded.
 - The KBr pellet containing the sample is placed in the sample holder.
 - The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **2-bromoquinoxaline** in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).
- Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of compound.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is recorded to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like **2-bromoquinoxaline**.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromoquinoxaline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1269807#spectroscopic-data-nmr-ir-mass-of-2-bromoquinoxaline\]](https://www.benchchem.com/product/b1269807#spectroscopic-data-nmr-ir-mass-of-2-bromoquinoxaline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com